molecular formula C25H32N4O3S B5022111 N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-(4-tert-butylphenoxy)acetamide

N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-(4-tert-butylphenoxy)acetamide

Cat. No. B5022111
M. Wt: 468.6 g/mol
InChI Key: JRIAIQYDOJGFJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be introduced via a reaction with a suitable diamine, and the acetamide group could be added via acylation with acetic anhydride or acetyl chloride. The carbonothioyl group could potentially be introduced via a reaction with carbon disulfide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the reactivity of its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and acetic acid, and the piperazine ring could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity. Appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactions, and investigating its mechanism of action .

properties

IUPAC Name

N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-2-(4-tert-butylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3S/c1-18(30)28-13-15-29(16-14-28)21-9-7-20(8-10-21)26-24(33)27-23(31)17-32-22-11-5-19(6-12-22)25(2,3)4/h5-12H,13-17H2,1-4H3,(H2,26,27,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIAIQYDOJGFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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